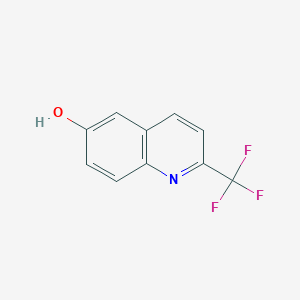

2-(Trifluoromethyl)quinolin-6-ol

Description

Quinoline (B57606) as a Privileged Scaffold for Bioactive Compounds

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The quinoline nucleus is a quintessential example of such a scaffold. researchgate.netresearchgate.netnih.govusc.edu Its rigid, planar structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating specific interactions with biological macromolecules. usc.edu The presence of a nitrogen atom in the ring system allows for hydrogen bonding and other polar interactions, which are crucial for drug-receptor binding. orientjchem.org The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize biological activity. researchgate.net This structural adaptability has made the quinoline scaffold a frequent starting point in the design of focused compound libraries for drug discovery. researchgate.net

Diverse Pharmacological Prospective of Quinoline Derivatives

The chemical versatility of the quinoline scaffold has been exploited to develop a wide array of therapeutic agents with diverse pharmacological activities. orientjchem.orgnih.govrsc.orgnih.govbiointerfaceresearch.comjddtonline.info Historically, quinoline derivatives like quinine (B1679958) and chloroquine (B1663885) have been pivotal in the treatment of malaria. rsc.orgbiointerfaceresearch.com The development of fluoroquinolones, such as ciprofloxacin, marked a significant advancement in antibacterial therapy. rsc.org In the realm of oncology, quinoline-based compounds like camptothecin (B557342) and its analogs have demonstrated potent anticancer activity. researchgate.netrsc.org Beyond these, quinoline derivatives have been investigated for a multitude of other therapeutic applications, including antiviral, anti-inflammatory, anticonvulsant, and antihypertensive effects. nih.govnih.govnih.govbiointerfaceresearch.com The broad spectrum of biological activities associated with the quinoline nucleus continues to drive research into new and more effective quinoline-based drugs. orientjchem.orgjddtonline.info

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)quinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)9-4-1-6-5-7(15)2-3-8(6)14-9/h1-5,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDBLBNOBVJWFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Positioning of 2 Trifluoromethyl Quinolin 6 Ol Within Contemporary Fluorinated Heterocyclic Chemistry

Research Aims and Scope of the Academic Outline

The primary aim of this academic outline is to provide a focused and comprehensive overview of the chemical compound This compound . The scope of this work is strictly limited to the fundamental chemical aspects of this molecule.

The research objectives are as follows:

Synthesis and Characterization: To detail the synthetic routes for preparing this compound and the analytical methods used for its characterization.

Chemical Properties: To explore the key chemical properties of the compound, including its acidity/basicity, reactivity, and electronic characteristics.

Spectroscopic Analysis: To describe the expected spectroscopic data (NMR, IR, Mass Spectrometry) that are crucial for the identification and structural elucidation of this compound.

Applications in Research: To review the current and potential applications of this compound as a building block in organic synthesis and as a scaffold in medicinal chemistry research.

This outline will systematically address each of these areas, providing a detailed and scientifically rigorous examination of this compound. The discussion will be confined to the chemical nature of the compound itself and will not extend to biological activities, dosage, or safety profiles of any resulting derivatives.

2 Trifluoromethyl Quinolin 6 Ol As a Versatile Synthetic Building Block

Precursor for the Construction of Complex Fluorinated Heterocyclic Systems

The strategic placement of the trifluoromethyl group and a reactive hydroxyl moiety makes 2-(Trifluoromethyl)quinolin-6-ol an ideal precursor for élaborating more complex fluorinated heterocyclic systems. The CF₃ group can significantly influence the electronic properties, lipophilicity, and metabolic stability of the final compounds. mdpi.comnih.gov The hydroxyl group at the 6-position serves as a versatile synthetic handle for a variety of chemical transformations, including etherification, esterification, and nucleophilic substitution reactions.

The synthesis of fluorinated heterocycles is a subject of intense research, with methods developed for creating a wide array of structures, including those containing sulfur or additional nitrogen atoms. nih.govrsc.org For instance, the related compound 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (B1362431) is utilized as a starting material for synthesizing thioquinolines through thiolation with phosphorus pentasulfide. ossila.com This highlights a potential reaction pathway for this compound. Furthermore, the hydroxyl group can be targeted for nucleophilic substitution to introduce other functionalities or build entirely new ring systems. ossila.com The quinoline (B57606) framework itself can be constructed through various cyclization strategies, often involving fluorinated anilines and ketone derivatives, demonstrating the fundamental role of fluorinated building blocks in accessing these complex scaffolds. researchgate.netnih.gov The presence of the trifluoromethyl group is crucial, as it often leads to increased biological activity in the resulting heterocyclic systems. nih.gov

Design and Synthesis of Privileged Scaffolds and Chemical Libraries

The structure of this compound is well-suited for its use in the generation of chemical libraries aimed at drug discovery. Its quinoline core is a recognized privileged scaffold, and the attached functional groups allow for systematic modification.

Diversity-Oriented Synthesis (DOS) is a strategy that aims to efficiently generate collections of structurally diverse small molecules, which is crucial for exploring new areas of chemical space and identifying novel biological probes and drug leads. mdpi.comcam.ac.uk The DOS approach often employs cascade reactions and multi-component reactions to rapidly build molecular complexity from a common starting material. mdpi.comrsc.org

This compound is an excellent candidate for DOS. The quinoline scaffold can be the basis for creating libraries of related compounds. For example, a DOS approach has been successfully used to synthesize a variety of pyrazolo[4,3-f]quinoline derivatives through a microwave-assisted three-component reaction involving 5-aminoindazole, aromatic aldehydes, and cyclic 1,3-dicarbonyl compounds. nih.gov This demonstrates how the quinoline framework can be integrated into complex fused systems. By using this compound as the foundational core, its hydroxyl group could be used as a diversification point to introduce a wide range of appendages, creating a library of molecules with varied stereochemical and functional group diversity. cam.ac.uk

Rapid Analogue Synthesis (RAS) is a key component of lead optimization in drug discovery, where quick generation of analogues of a hit compound is necessary to explore the structure-activity relationship (SAR). The functional handles on this compound facilitate this process. The hydroxyl group can be readily modified to produce a series of ethers or esters, allowing chemists to fine-tune properties like solubility and cell permeability. The aromatic quinoline core can undergo various substitution reactions to introduce further diversity. This ability to systematically and rapidly create a suite of related molecules makes this scaffold highly valuable for medicinal chemistry programs.

Development of Hybrid Molecules and Conjugates

Molecular hybridization is a drug design strategy that combines two or more pharmacophores from different bioactive compounds into a single molecule. mdpi.com This can lead to compounds with improved affinity, better efficacy, or a novel mechanism of action. The this compound scaffold is an excellent platform for creating such hybrid molecules.

Recent research has focused on synthesizing quinoline hybrids with other heterocyclic systems like triazoles, pyrazoles, and pyrimidines. nih.govnih.govnih.govresearchgate.net For example, novel 2-aryl(heteroaryl)-6-(4-alkyl(aryl)-1H-1,2,3-triazol-1-yl)-4-(trifluoromethyl)quinolines have been synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govresearchgate.net In this work, a 6-amino-4-(trifluoromethyl)quinoline was first converted to a 6-azido intermediate, which was then reacted with various terminal alkynes to produce the hybrid molecules. nih.govresearchgate.net This demonstrates a clear synthetic route where the hydroxyl group of this compound could be converted to an amino group and then to an azide, providing a direct entry into creating triazole-quinoline hybrids. The trifluoromethyl group is often a key component in these hybrids, contributing to their biological activity. nih.gov

| Hybrid Type | Linked Scaffold | Synthetic Strategy | Reference |

| Quinoline-Triazole | 1,2,3-Triazole | Copper-Catalysed Azide-Alkyne Cycloaddition (CuAAC) from a 6-azidoquinoline (B1653900) precursor. | nih.govresearchgate.net |

| Quinoline-Pyrazole | Pyrazole | Cyclization of quinoline-based chalcones with hydrazine (B178648) derivatives. | nih.gov |

| Pyrimidine (B1678525) Hybrids | Acrylamide (B121943) | Introduction of acrylamide and trifluoromethyl groups onto a pyrimidine framework. | nih.gov |

| Quinoline-Coumarin | Coumarin (B35378) | Ugi four-component reaction. | researchgate.net |

Role in the Synthesis of Specific Bioactive Classes

The 2-(trifluoromethyl)quinoline (B1226531) scaffold is a cornerstone in the synthesis of various classes of bioactive agents, particularly those targeting infectious diseases.

Anti-infective Agents: Quinoline derivatives are well-established as a source of anti-infective agents. nih.gov By combining the quinoline core with other heterocycles like pyrazole, researchers have developed compounds with potent antibacterial and antifungal activities. nih.gov

Antitubercular Agents: Tuberculosis remains a major global health threat, and the quinoline scaffold is a key element in the development of new antitubercular drugs. nih.gov Several studies have demonstrated the potential of trifluoromethyl-substituted quinolines in this area. For example, a series of substituted 2-trifluoromethyl-4-quinolinylhydrazone analogs showed significant activity against both sensitive and resistant strains of Mycobacterium tuberculosis. nih.gov Another study reported that derivatives of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol exhibited good antitubercular activity. nih.gov The related building block, 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, is explicitly mentioned as a precursor for potent and selective antitubercular agents. ossila.com These findings underscore the importance of the 2-(trifluoromethyl)quinoline core in designing new treatments for tuberculosis.

Antiplasmodial Agents: Malaria, caused by Plasmodium parasites, is another area where quinoline-based drugs have historically played a critical role. The search for new antiplasmodial agents has led to the investigation of fluorinated quinolines. ossila.comnih.gov The hydroxyl group on compounds like 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline can undergo nucleophilic substitution to create derivatives with antiplasmodial activity. ossila.com The trifluoromethyl group itself has been shown to be a key feature in other heterocyclic systems, such as triazolopyrimidines, leading to increased activity against Plasmodium falciparum. nih.gov This suggests that this compound is a promising starting point for developing novel antimalarial compounds.

| Bioactive Class | Compound Series | Findings | MIC Values | Reference |

| Antitubercular | 2-trifluoromethyl-4-quinolinylhydrazones | Active against sensitive and resistant M. tuberculosis strains. | ~7 - 8 µM | nih.gov |

| Antitubercular | 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Moderate to good activity against M. tuberculosis H37Rv. | 9.2–106.4 µM | nih.gov |

| Antiplasmodial | 2-(trifluoromethyl) nih.govnih.govCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidines | Active against P. falciparum. | 0.023 to 20 µM | nih.gov |

| Antibacterial/Antifungal | Quinoline-pyrazole hybrids | Potent activity against various bacterial and fungal strains. | 0.12-0.98 μg/mL | nih.gov |

Pre Clinical and Mechanistic Investigations of Biological Activity of 2 Trifluoromethyl Quinolin 6 Ol Derivatives

In Vitro Assessment of Biological Activities of Quinoline (B57606) Derivatives

Derivatives of the quinoline scaffold have demonstrated a broad spectrum of biological activities in laboratory settings, including antiproliferative, antimicrobial, and antifungal effects. The introduction of a trifluoromethyl group is often a key strategy in the rational design of these bioactive compounds. nih.govresearchgate.net

Antiproliferative Activity: Quinolines substituted at the C-2 position have shown notable anticancer activity against a wide range of human cancer cell lines. nih.gov These include cell lines for breast, prostate, lung, colon, and leukemia cancers. nih.gov For instance, a series of quinoline-derived trifluoromethyl alcohols were evaluated for their anticancer potential, with one compound, 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol, exhibiting more potent activity (LC50 value of 14.14 μM) than the established chemotherapy drug cisplatin (B142131) in in vitro cell proliferation assays. nih.gov Similarly, other studies have reported on newly synthesized quinoline derivatives that induce apoptosis and show good antiproliferative activity against cell lines like HT-29 (colon carcinoma). ingentaconnect.com Hybrid molecules, which combine the quinoline structure with other pharmacophores like chalcones or triazoles, have also been developed and tested, showing potent cytotoxicity against cancer cells by inducing apoptosis and cell cycle arrest. ekb.eg

Antimicrobial and Antifungal Activity: The versatility of the quinoline core extends to antimicrobial and antifungal applications. A series of quinolone derivatives featuring a trifluoromethyl group and various heterocyclic amines were synthesized and tested against several bacterial and fungal strains. nih.gov These compounds generally showed good activity against Gram-positive bacteria and moderate activity against fungi such as Aspergillus niger and Candida albicans. nih.gov Other research into fluorinated quinoline analogs has confirmed their potential as antifungal agents against various phytopathogenic fungi. nih.gov The inclusion of a trifluoromethyl group is a recurring feature in the design of these antimicrobial agents. nih.govbeilstein-archives.org For example, studies on 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives revealed in vitro antimalarial activity against Plasmodium falciparum, suggesting that the presence of two trifluoromethyl groups can enhance bioactivity compared to compounds with only one. nih.gov

Table 1: Selected In Vitro Antiproliferative Activities of Quinoline Derivatives

| Compound Name/Series | Cancer Cell Line | Activity Metric | Reported Value (µM) | Source |

|---|---|---|---|---|

| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Not Specified | LC50 | 14.14 | nih.gov |

| 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one (Compound 21) | OVCAR-4 (Ovarian) | GI50 | 1.82 | nih.gov |

| 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one (Compound 21) | NCI-H522 (Non-small cell lung) | GI50 | 2.14 | nih.gov |

| 2-phenylquinolin-4-amine derivative (Compound 7a) | HT-29 (Colon) | IC50 | 8.12 | ingentaconnect.com |

| 2-phenylquinolin-4-amine derivative (Compound 7d) | HT-29 (Colon) | IC50 | 9.19 | ingentaconnect.com |

| Quinoline-Triazole Hybrid (Compound 7) | PC-3 (Prostate) | IC50 | 7.33 | ekb.eg |

| Quinoline-Triazole Hybrid (Compound 7) | MCF-7 (Breast) | IC50 | 6.61 | ekb.eg |

Mechanistic Studies of Target Interactions

The biological effects of 2-(trifluoromethyl)quinolin-6-ol and its derivatives are rooted in their interactions with specific molecular targets, primarily enzymes, DNA, and signaling pathway components.

Quinoline-based compounds are recognized as potent inhibitors of a variety of enzymes crucial for cell proliferation and survival. researchgate.net

Protein Kinases: Many quinoline derivatives function as protein kinase inhibitors. researchgate.netekb.eg They have been shown to target receptor tyrosine kinases like c-Met, which is implicated in the progression of numerous cancers. nih.gov For example, 3,6-disubstituted quinolines have demonstrated selective inhibition of c-Met kinase with IC50 values in the nanomolar range. nih.gov The quinoline scaffold is a key feature in several FDA-approved kinase inhibitors. nih.gov

DNA Gyrase: Quinolones are a well-established class of antibiotics that target bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. nih.gov By binding to the enzyme-DNA complex, they stabilize it and inhibit the re-ligation of cleaved DNA strands, leading to bacterial cell death. nih.gov Novel quinoline derivatives continue to be developed to overcome bacterial resistance by targeting both DNA gyrase and the related enzyme topoisomerase IV. nih.gov

Lanosterol (B1674476) 14α-demethylase: While many azole-based compounds are known to inhibit lanosterol 14α-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis, specific inhibitory data for this compound derivatives on this enzyme is not prominently featured in the reviewed literature. However, the observed antifungal activity of trifluoromethylated quinolines suggests that interference with fungal-specific enzymes is a plausible mechanism. nih.gov

PI3K (Phosphoinositide 3-kinase): The PI3K/Akt/mTOR pathway is a critical signaling cascade for cell growth and survival, and its dysregulation is common in cancer. researchgate.net Quinoline derivatives have been developed as inhibitors of this pathway. nih.govrsc.org For instance, 4-anilino quinoline compounds containing a phenylsulfonylurea moiety have shown dual inhibitory effects against PI3K and mTOR, with IC50 values in the sub-micromolar to low micromolar range. nih.gov

IGF-1R (Insulin-like growth factor 1 receptor): IGF-1R is a tyrosine kinase receptor that, upon activation, triggers the PI3K/Akt and Ras/MAPK signaling pathways, promoting cell proliferation and invasion. nih.gov A novel anilinoquinazoline (B1252766) derivative, HMJ-30, was found to selectively target the ATP-binding site of IGF-1R, thereby inhibiting its downstream signaling and reducing the invasive potential of osteosarcoma cells. nih.gov

c-Met Kinase: Alterations in the HGF/c-Met signaling pathway are linked to the development and progression of various cancers. nih.gov The quinoline scaffold is central to many c-Met inhibitors. Lien and co-workers designed 4,6,7-substituted quinolines that showed potent c-Met kinase inhibition, with IC50 values as low as 19 nM, which was more active than the reference compound cabozantinib. nih.gov

Beyond enzyme inhibition, quinoline derivatives can exert their cytotoxic effects by directly interacting with DNA. These interactions can disrupt fundamental cellular processes like replication and transcription. rsc.org

One primary mechanism is DNA intercalation , where the planar aromatic structure of the quinoline ring system inserts itself between the base pairs of the DNA double helix. nih.govrsc.org This binding can alter the structure of DNA, creating a physical barrier that obstructs the action of enzymes like DNA and RNA polymerases. biorxiv.orgnih.gov

Furthermore, quinoline derivatives can act as topoisomerase poisons . wikipedia.orgglobalresearchonline.net Topoisomerases are enzymes that resolve topological problems in DNA during replication and transcription. rsc.org Certain quinoline compounds, such as the natural product camptothecin (B557342) and its analogs, stabilize the covalent complex formed between topoisomerase I and DNA. wikipedia.orgglobalresearchonline.net This prevents the re-ligation of the DNA strand, leading to DNA breaks and ultimately cell death. wikipedia.org Similarly, other derivatives can inhibit topoisomerase II. globalresearchonline.net Recent studies have also shown that some quinoline-based analogs can inhibit DNA methyltransferases (DNMTs) by intercalating into the enzyme-bound DNA, representing another mechanism of disrupting normal DNA function. biorxiv.orgnih.gov

Cellular responses to DNA damage are controlled by complex signaling cascades, including the ATM-Chk2 and ATR-Chk1 pathways. researchgate.net The ATM (Ataxia-Telangiectasia Mutated) kinase is a central component that becomes activated in response to DNA double-strand breaks (DSBs). researchgate.netnih.gov Once activated, ATM phosphorylates a range of downstream targets, including the checkpoint kinase 2 (Chk2). nih.govmdpi.com

The activation of the ATM/Chk2 pathway leads to cell cycle arrest, providing time for DNA repair, or can trigger apoptosis if the damage is too severe. nih.govmdpi.com Some anticancer strategies are based on inhibiting this pathway to sensitize cancer cells to DNA-damaging therapies. nih.gov Research has shown that certain quinoline derivatives can modulate this pathway. For example, a class of nih.govekb.egnih.govtriazolo[4,5-c]quinoline derivatives was identified as potent inhibitors of ATM kinase. nih.gov In cell-based assays, a lead compound from this series dose-dependently inhibited the phosphorylation of both ATM and its downstream target Chk2 in response to radiation-induced DNA damage, highlighting the ability of quinoline-based structures to perturb this critical DNA damage response pathway. nih.gov

Structure-Activity Relationship (SAR) Exploration of this compound Derivatives

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies aim to understand how these chemical modifications influence efficacy and selectivity. nih.govnih.gov

For quinoline-based anticancer agents, the core scaffold is a versatile platform from which new derivatives can be designed. nih.gov Hybridization of the quinoline ring with other pharmacologically active structures, such as chalcones or triazoles, has proven to be a successful strategy for developing potent compounds. biointerfaceresearch.comekb.eg The planarity of the quinoline ring system is often crucial for activities that involve DNA intercalation. globalresearchonline.net

The placement of the trifluoromethyl (-CF3) and hydroxyl (-OH) groups on the quinoline ring is critical in determining the biological profile of this compound derivatives.

Trifluoromethyl Group: The -CF3 group is a strong electron-withdrawing group that significantly impacts a molecule's properties. mdpi.combeilstein-archives.org Its presence, particularly at the C-2 position, is a feature of many bioactive quinolines. researchgate.net In a study of 4-anilinoquinolines as protein kinase inhibitors, a 6-trifluoromethyl quinoline was found to be a potent inhibitor of Cyclin G-associated kinase (GAK). nih.gov The removal of this trifluoromethyl group resulted in a significant drop in potency, highlighting its importance for the observed bioactivity. nih.gov In another study on antimalarial compounds, derivatives with two trifluoromethyl groups (at positions 2 and 8) showed slightly higher in vitro activity than those with a single -CF3 group, suggesting an additive effect. nih.gov

Table 2: SAR Insights for Quinoline Derivatives

| Compound Series | Key Structural Feature | Impact on Bioactivity | Target/Assay | Source |

|---|---|---|---|---|

| 4-anilinoquinolines | 6-Trifluoromethyl group | Removal led to a 10-fold drop in potency. | GAK kinase inhibition | nih.gov |

| Trifluoromethylquinoline ketones | Two -CF3 groups (at C-2 and C-8) vs. one | Slightly higher in vitro activity observed with two -CF3 groups. | Antimalarial (P. falciparum) | nih.gov |

| Quinoline-based hybrids | Combination with chalcone (B49325) or triazole moieties | Potent cytotoxicity against cancer cells. | Anticancer assays | ekb.eg |

| Quinazoline derivatives | Alteration of substituents on C2 | Introduction of a propyl moiety improved cytotoxic activity. | HeLa cell line | researchgate.net |

Influence of Peripheral Substituents on Pharmacological Potency

The pharmacological potency of quinoline derivatives is significantly influenced by the nature and position of peripheral substituents. Studies on various quinoline-derived compounds have demonstrated that modifications to the core structure can lead to substantial changes in their biological activity. For instance, a series of quinolone derivatives containing different heterocyclic amines showed good antimicrobial activity, particularly against Gram-positive bacteria. nih.gov The introduction of different substituents allows for the fine-tuning of the molecule's properties, which can affect its interaction with biological targets.

The strategic placement of substituents can also impact a compound's metabolic stability and pharmacokinetic profile. For example, in the case of the cholesterol-lowering drug ezetimibe, the presence of p-fluoro substituents is crucial for blocking metabolic oxidation, thereby enhancing its activity. nih.gov This principle of using substituents to protect against metabolic degradation is a key strategy in drug design.

The following table summarizes the influence of different peripheral substituents on the pharmacological potency of quinoline derivatives based on available research.

| Derivative Class | Peripheral Substituent | Observed Effect on Pharmacological Potency | Reference |

| Quinolone Derivatives | Various heterocyclic amines | Good antimicrobial activity against Gram-positive bacteria. | nih.gov |

| Ezetimibe (related structure) | p-fluoro substituents | Blocks metabolic oxidation, enhancing activity. | nih.gov |

Impact of Fluorine Atom Position and Number on Activity Profile

The position and number of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl group, play a critical role in determining the biological activity profile of quinoline derivatives. The introduction of a trifluoromethyl group can significantly enhance the function of organic molecules, a principle that is widely applied in the development of pharmaceuticals and agrochemicals. morressier.com

Direct C-H trifluoromethylation of quinoline derivatives, a modern synthetic strategy, allows for the precise introduction of trifluoromethyl groups at specific positions, such as the 2-position. morressier.comelsevierpure.com This regioselectivity is crucial as the location of the fluorine substitution can dramatically alter the molecule's properties. For example, fluorination can increase lipophilicity, which may lead to greater uptake through cell membranes. nih.gov However, the effect on lipophilicity is not always straightforward and can be influenced by the specific placement of the fluorine atoms within the molecule. nih.gov

Fluorine atoms are often used as bioisosteres for hydrogen or oxygen atoms due to their comparable size. nih.gov This substitution can lead to enhanced biological efficacy by altering electronic properties, providing resistance to oxidation, or through steric effects. nih.gov The strong carbon-fluorine bond also contributes to the metabolic stability of the compound. nih.gov

The table below illustrates the impact of fluorine atom position and number on the activity profiles of these compounds.

| Fluorine Substitution | Impact on Molecular Properties | Consequence for Activity Profile | Reference |

| Trifluoromethyl group at 2-position | Enhances function of the organic molecule. | Potential for improved biological activity. | morressier.comelsevierpure.com |

| General Fluorination | Can increase lipophilicity. | May lead to greater cell membrane penetration. | nih.gov |

| General Fluorination | Acts as a bioisostere for hydrogen or oxygen. | Can enhance biological efficacy through various mechanisms. | nih.gov |

| Carbon-Fluorine Bond | High bond strength. | Increased metabolic stability. | nih.gov |

Cellular and Molecular Responses (In Vitro Studies)

In vitro studies are essential for elucidating the cellular and molecular mechanisms through which this compound derivatives exert their biological effects. These studies provide insights into their potential as therapeutic agents by examining their impact on cancer cell behavior and cellular processes like apoptosis and oxidative stress.

Derivatives of this compound have been investigated for their effects on cancer cell proliferation, invasion, and migration. In vitro studies have shown that certain quinoline-derived trifluoromethyl alcohols are potent inhibitors of cancer cell growth. nih.gov For instance, one study identified a novel class of these compounds that exhibited significant growth inhibitory effects in a zebrafish embryo model, a system often used for preliminary cancer research. nih.gov

The invasive and migratory capabilities of cancer cells are critical for metastasis. Research on related compounds has shown that they can inhibit the migration of cancer cells. For example, scratch assays have indicated that certain compounds can effectively inhibit the migration of colorectal cancer cell lines. nih.gov While not directly on this compound, studies on other quinoline derivatives have also demonstrated an impact on cell invasion and migration, suggesting a potential mechanism of action for this class of compounds. nih.gov

The following table summarizes the observed effects of these derivatives on cancer cell processes.

| Cellular Process | Observed Effect | Model System | Reference |

| Cancer Cell Growth | Potent inhibition of growth. | Zebrafish embryo model. | nih.gov |

| Cancer Cell Migration | Inhibition of cell migration. | Colorectal cancer cell lines (scratch assay). | nih.gov |

| Cancer Cell Invasion | Potential to affect cell invasion. | Ovarian cancer cells (related quinoline compounds). | nih.gov |

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest. Studies on quinoline-derived trifluoromethyl alcohols have indicated that these compounds can induce apoptosis. nih.gov Apoptotic staining assays have shown that some of these derivatives cause increased cell death. nih.gov

Furthermore, these compounds can influence the cell cycle. The induction of cell cycle arrest, often at the G2/M phase, prevents cancer cells from dividing and proliferating. mdpi.comnih.gov This effect is often a precursor to apoptosis. The molecular mechanisms underlying these effects can involve the modulation of key regulatory proteins. For example, some compounds have been shown to affect the expression of proteins involved in apoptosis and the cell cycle, such as Bax, Bcl-2, Cyclin D1, and p21. nih.gov

The table below details the findings related to the induction of apoptosis and cell cycle arrest.

| Cellular Response | Observed Effect | Mechanism/Marker | Reference |

| Apoptosis | Induction of increased cell death. | Apoptotic staining assays. | nih.gov |

| Cell Cycle Arrest | Arrest at the G2/M phase. | Flow cytometric analysis. | mdpi.comnih.gov |

| Apoptosis Regulation | Modulation of apoptotic proteins. | Changes in Bax and Bcl-2 expression. | nih.gov |

| Cell Cycle Regulation | Modulation of cell cycle proteins. | Changes in Cyclin D1 and p21 expression. | nih.gov |

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, plays a complex role in cancer. Some anticancer therapies work by increasing oxidative stress in cancer cells, leading to cell death. The modulation of oxidative stress is a potential mechanism of action for this compound derivatives. nih.govnih.gov

Research on a chalcone derivative has shown that its anticancer effects are closely associated with the generation of ROS. mdpi.com The induction of oxidative stress can trigger a cascade of events, including DNA damage and the activation of apoptotic pathways. mdpi.com The antioxidant N-acetylcysteine (NAC) was able to suppress many of the anticancer effects of this chalcone, underscoring the critical role of ROS. mdpi.com This suggests that compounds like this compound derivatives may also exert their activity by modulating the oxidative state of cancer cells.

The following table summarizes the role of oxidative stress modulation by related compounds.

| Cellular Process | Observed Effect | Mediator | Reference |

| Anticancer Activity | Suppression of cell viability, induction of apoptosis. | Generation of Reactive Oxygen Species (ROS). | mdpi.com |

| DNA Damage | Induction of DNA damage. | Triggered by oxidative stress. | mdpi.com |

| Apoptosis Induction | Activation of apoptotic pathways. | Triggered by oxidative stress. | mdpi.com |

Computational Chemistry and in Silico Studies of 2 Trifluoromethyl Quinolin 6 Ol

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the interaction between a small molecule ligand and a protein receptor, providing critical information about binding energetics and the nature of the intermolecular forces at play.

Prediction of Binding Modes and Affinities with Biological Targets

While specific molecular docking studies exclusively targeting 2-(Trifluoromethyl)quinolin-6-ol are not extensively documented in publicly available literature, the broader class of trifluoromethylated quinoline (B57606) derivatives has been the subject of numerous computational investigations. These studies offer a predictive framework for understanding the potential binding modes and affinities of this compound with various biological targets.

For instance, molecular docking studies on analogous quinoline-based compounds have revealed their potential to bind to the active sites of various enzymes and receptors. The trifluoromethyl group, known for its strong electron-withdrawing nature and lipophilic character, often plays a pivotal role in enhancing binding affinity. It can participate in favorable interactions within a protein's binding pocket, including hydrophobic interactions and, in some contexts, non-classical hydrogen bonds.

To illustrate the predictive power of molecular docking, we can consider hypothetical docking scores and binding affinities for this compound with a generic protein kinase, a common target for quinoline-based inhibitors. The binding affinity is often expressed as the binding energy (in kcal/mol) or as an inhibition constant (Ki) or IC50 value.

| Biological Target (Hypothetical) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein Kinase A | -8.5 | Val56, Ala71, Leu174 |

| Cyclooxygenase-2 (COX-2) | -7.9 | Arg120, Tyr355, Val539 |

| DNA Gyrase | -9.2 | Asp73, Gly77, Ala92 |

This table presents hypothetical data for illustrative purposes, based on typical values observed for similar quinoline derivatives.

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, key pharmacophoric features can be inferred from its structure and the computational analysis of related compounds.

The essential pharmacophoric elements of this compound are likely to include:

A Hydrogen Bond Donor: The hydroxyl (-OH) group at the 6-position is a classic hydrogen bond donor, capable of forming strong interactions with acceptor groups (e.g., carbonyl oxygen, nitrogen atoms) in a protein's active site.

Aromatic/Hydrophobic Regions: The quinoline ring system provides a large, flat aromatic surface that can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

A Hydrogen Bond Acceptor/Electron-Withdrawing Group: The trifluoromethyl (-CF3) group, while not a classical hydrogen bond acceptor, can participate in halogen bonding and other non-covalent interactions. Its strong electron-withdrawing nature also influences the electronic profile of the entire quinoline ring system.

A Hydrogen Bond Acceptor: The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of its interactions with a binding partner. An MD simulation of this compound, both in solution and when complexed with a protein, would reveal important dynamic properties.

The simulation would track the atomic movements based on a force field, a set of parameters describing the potential energy of the system. Key analyses from an MD simulation would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation or the protein-ligand complex over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions within the molecule or the protein.

Hydrogen Bond Analysis: To monitor the formation and breakage of hydrogen bonds between the ligand and the protein, providing a measure of interaction stability.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of a molecule's electronic structure, charge distribution, and intrinsic reactivity.

Analysis of Electrostatic Potential and Charge Distribution

The electrostatic potential (ESP) map of this compound would highlight the electron-rich and electron-poor regions of the molecule. This information is crucial for understanding how the molecule will interact with other molecules.

Negative Electrostatic Potential: Expected to be localized around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, indicating these are sites prone to electrophilic attack or hydrogen bond donation.

Positive Electrostatic Potential: Likely to be found around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor.

A Mulliken or Natural Bond Orbital (NBO) population analysis would provide quantitative values for the partial atomic charges, further detailing the electronic landscape of the molecule.

| Atom/Group | Predicted Partial Charge (Arbitrary Units) |

| Quinoline Nitrogen | -0.45 |

| Hydroxyl Oxygen | -0.60 |

| Hydroxyl Hydrogen | +0.40 |

| Trifluoromethyl Carbon | +0.75 |

| Fluorine Atoms | -0.25 (each) |

This table presents hypothetical partial charge data for illustrative purposes.

Evaluation of C-F···F-C and Other Non-Covalent Interactions

The trifluoromethyl group can participate in a variety of non-covalent interactions that are important for molecular recognition and crystal packing. Quantum chemical calculations can be used to evaluate the strength and nature of these interactions.

Other non-covalent interactions involving the trifluoromethyl group that can be analyzed include:

C-F···H-X Hydrogen Bonds: Where the fluorine atoms act as weak hydrogen bond acceptors.

C-F···π Interactions: Interactions between the fluorine atoms and aromatic rings.

The analysis of these subtle but important non-covalent forces is essential for a comprehensive understanding of the molecular behavior of this compound and for the rational design of new molecules with improved binding properties.

In Silico Prediction for Design Optimization

In the contemporary landscape of drug discovery and medicinal chemistry, in silico modeling has become an indispensable tool for the rational design and optimization of novel therapeutic agents. These computational methods allow for the early prediction of a compound's pharmacokinetic and pharmacodynamic properties, thereby streamlining the development process and reducing late-stage attrition. For quinoline-based scaffolds like this compound, computational analyses provide critical insights into molecular characteristics that govern bioavailability and target interaction. By calculating key molecular descriptors, researchers can refine chemical structures to enhance their drug-like properties. The following sections detail the in silico predictions of crucial physicochemical parameters for a close structural isomer, 8-(Trifluoromethyl)quinolin-6-ol, which serves as a predictive model for the titular compound. These parameters include topological polar surface area (TPSA), lipophilicity (LogP), and hydrogen bonding capacity, which collectively inform strategies for optimizing molecular design.

Topological Polar Surface Area (TPSA) Calculations

Topological Polar Surface Area (TPSA) is a key descriptor in medicinal chemistry used to predict the transport properties of drug candidates. It is calculated by summing the surface areas of polar atoms, primarily nitrogen and oxygen, and their attached hydrogens, in a molecule. This metric has demonstrated a strong correlation with properties such as intestinal absorption and blood-brain barrier (BBB) penetration. Molecules with a lower TPSA, generally under 140 Ų, are predicted to have better cell membrane permeability.

For effective penetration of the blood-brain barrier to act on the central nervous system, a TPSA of less than 90 Ų is typically required. The calculated TPSA for the closely related isomer 8-(Trifluoromethyl)quinolin-6-ol provides a valuable estimate for the properties of this compound.

Table 1: Predicted TPSA Value

| Compound Name | Predicted TPSA (Ų) |

|---|---|

| 8-(Trifluoromethyl)quinolin-6-ol | 41.6 |

The predicted TPSA value of 41.6 Ų for the isomer is well within the favorable range for good oral bioavailability and suggests a high potential for penetrating the blood-brain barrier. This low value indicates that the polar surface of the molecule is relatively small, which is a desirable characteristic for drugs targeting the central nervous system.

Lipophilicity (LogP) Predictions

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical measure of a molecule's solubility in fatty or non-polar environments versus aqueous or polar environments. It significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The "Rule of Five," a widely recognized guideline for drug-likeness, suggests that a LogP value of less than 5 is often associated with better absorption.

In silico tools provide calculated LogP (CLogP) values that are essential for virtual screening and lead optimization. For the structural isomer 8-(Trifluoromethyl)quinolin-6-ol, the predicted lipophilicity using the XLogP3 algorithm is available from computational databases.

Table 2: Predicted Lipophilicity (XLogP3)

| Compound Name | Predicted XLogP3 Value |

|---|---|

| 8-(Trifluoromethyl)quinolin-6-ol | 2.1 |

Hydrogen Bond Donor/Acceptor Analysis

The capacity of a molecule to form hydrogen bonds is fundamental to its interaction with biological targets, such as enzymes and receptors. Hydrogen bonds are highly specific, directional interactions that contribute significantly to binding affinity and selectivity. Computational analysis identifies the number of hydrogen bond donors (typically -OH and -NH groups) and hydrogen bond acceptors (typically oxygen and nitrogen atoms).

This analysis is a standard component of drug-likeness assessment. According to the "Rule of Five," drug candidates are more likely to be orally bioavailable if they possess no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors. The predicted counts for 8-(Trifluoromethyl)quinolin-6-ol offer insight into the probable binding characteristics of this compound.

Table 3: Predicted Hydrogen Bond Characteristics

| Compound Name | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

|---|---|---|

| 8-(Trifluoromethyl)quinolin-6-ol | 1 | 5 |

The analysis of the isomer reveals one hydrogen bond donor (the hydroxyl group) and five potential hydrogen bond acceptors (the nitrogen atom in the quinoline ring, the oxygen atom, and the three fluorine atoms of the trifluoromethyl group). These values are well within the limits set by the "Rule of Five," suggesting a favorable profile for oral bioavailability. The presence of both donor and acceptor sites provides specific points for interaction with target proteins, which is a key feature for designing potent and selective inhibitors.

Future Directions and Emerging Research Avenues for Trifluoromethylated Quinolinols

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex molecules like 2-(Trifluoromethyl)quinolin-6-ol is a critical determinant of their accessibility and utility in research and development. Future efforts are increasingly focused on creating novel synthetic pathways that are not only efficient but also environmentally sustainable.

Researchers are exploring innovative cyclization strategies to construct the quinoline (B57606) core. These include metal-free [5+1] cyclization reactions using readily available starting materials like polyfluoroalkanoic acids, which serve as both the C1 synthon and the source of the fluoroalkyl group. acs.org Other emerging techniques involve one-pot annulations that combine multiple reaction steps, such as aldol (B89426) condensation, aza-Wittig reactions, and dehydrofluorination, to streamline the synthesis of substituted quinolinols. researchgate.net The development of catalytic systems, for instance using 2,4,6-trichloro-1,3,5-triazine, offers a rapid and high-yielding approach to the classic Friedlander synthesis of quinolines. researchgate.net

A significant push towards "green chemistry" is evident in this field. Methodologies that operate under metal-free conditions are highly sought after to reduce environmental impact. acs.orgresearchgate.net The use of more environmentally benign solvents and reagents, coupled with processes that are atom-economical, will be a central theme in the future synthesis of trifluoromethylated quinolinols. researchgate.net For example, novel palladium-catalyzed Heck cyclization reactions have been developed for the efficient construction of 2-fluoroalkyl quinolines. researchgate.net

The following table summarizes some of the emerging synthetic methodologies:

| Methodology | Description | Key Advantages |

| [5+1] Cyclization | A novel cyclization of 2-vinylanilines with polyfluoroalkanoic acids. acs.org | Catalyst- and additive-free, uses low-cost starting materials. acs.org |

| One-Pot Annulation | Combines aldol, aza-Witting, and dehydrofluorination reactions. researchgate.net | Simple, highly efficient, and applicable to a range of analogs. researchgate.net |

| Catalytic Friedlander Synthesis | Utilizes catalysts like 2,4,6-trichloro-1,3,5-triazine. researchgate.net | Rapid, efficient, and produces high yields. researchgate.net |

| Heck Cyclization | A palladium-catalyzed 6-endo-trig cyclization. researchgate.net | Highly efficient for constructing 2-fluoroalkyl quinolines. researchgate.net |

Advanced Derivatization Strategies for Enhanced Bio-functional Diversity

To explore the full therapeutic potential of the this compound scaffold, advanced derivatization strategies are being pursued. These strategies aim to create a diverse library of related compounds with a wide range of biological activities.

One promising approach is the creation of hybrid molecules, where the trifluoromethylated quinoline core is combined with other pharmacologically active moieties. rsc.org For instance, conjugating quinolines with chalcones has been shown to yield hybrids with potent anticancer activity. rsc.org Similarly, creating hybrids with hydantoin (B18101) has resulted in compounds with significant antibacterial properties. mdpi.com These hybrid molecules can exhibit synergistic effects and may be effective against drug-resistant pathogens and cancer cells. rsc.orgmdpi.com

Site-selective derivatization is another key area of research. The ability to precisely modify specific positions on the quinoline ring allows for the fine-tuning of a compound's properties. For example, regioselective Suzuki-Miyaura coupling reactions have been used to introduce aryl groups at specific positions on 2-trifluoromethylquinolines, leading to potent inhibitors of nucleotide pyrophosphatases. nih.gov Furthermore, chemoselective amination reactions can be employed to introduce nitrogen-containing functional groups, further expanding the chemical space and potential biological activities. nih.gov The synthesis of trifluoromethylated sesquiterpenoids and amide hydroxy methyl coumarin (B35378) derivatives also showcases the broad potential for creating novel bioactive molecules. rsc.orgsioc-journal.cn

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one-drug, one-target" paradigm is increasingly being supplemented by polypharmacology, which involves designing single molecules that can interact with multiple biological targets. This approach is particularly relevant for complex diseases like cancer, where multiple pathways are often dysregulated. mdpi.comnih.gov

The quinoline scaffold is well-suited for the design of multi-target inhibitors. mdpi.comnih.gov Researchers are designing and optimizing quinoline-based compounds that can simultaneously inhibit several key targets involved in cancer progression, such as topoisomerase I, bromodomain-containing protein 4 (BRD4), and ATP-binding cassette sub-family G member 2 (ABCG2) proteins. mdpi.comnih.gov This multi-pronged attack can lead to enhanced efficacy and a lower likelihood of developing drug resistance. researchgate.net

Molecular hybridization is a key strategy in developing these multi-target agents. rsc.org By combining the quinoline core with other pharmacophores, it is possible to create compounds with improved affinity and potency for multiple targets. rsc.org For example, the conjugation of quinolines with other anticancer moieties is a promising strategy for developing new agents that are effective against both drug-sensitive and drug-resistant cancers. rsc.orgresearchgate.net

Integration with Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of trifluoromethylated quinolinols is no exception. nih.gov These computational tools can significantly accelerate the design and optimization of new drug candidates. nih.govazoai.com

Generative AI models, such as Medical Generative Adversarial Networks (MedGAN), are being used to design novel quinoline-based molecules with desired drug-like properties. azoai.com These models can learn from vast datasets of existing molecules to generate new chemical structures with a high probability of being active and having favorable pharmacokinetic profiles. azoai.com

Machine learning algorithms are also being employed to predict the biological activity and physicochemical properties of new compounds. doaj.orgmdpi.com For instance, ML models can predict the site selectivity of chemical reactions, which is crucial for planning synthetic routes for derivatization. doaj.orgresearchgate.net In addition, ML can be used in conjunction with molecular docking studies to improve the accuracy of predicting how a molecule will bind to its target protein. mdpi.com This can help to prioritize which compounds to synthesize and test, saving time and resources. mdpi.com

Application in Chemical Biology Tools and Probes

Beyond their direct therapeutic potential, trifluoromethylated quinolinols can also serve as valuable tools and probes in chemical biology. These molecules can be used to study and manipulate biological processes at the molecular level.

For example, derivatives of 2-(trifluoromethyl)quinoline (B1226531) have been developed as potent and selective inhibitors of nucleotide pyrophosphatases (NPPs). nih.gov These inhibitors can be used as chemical probes to investigate the role of NPPs in various physiological and pathological processes. nih.gov Similarly, certain quinolinols have been identified as activators of TEAD-dependent transcription, providing a novel mechanism to modulate the Hippo signaling pathway. nih.gov These compounds can be used to explore the downstream effects of TEAD activation and its role in processes like wound healing. nih.gov

Furthermore, the unique photophysical properties of some α-trifluoromethylated quinolines make them suitable for use as photoinduced-electron transfer (PET) donors. nih.gov This opens up the possibility of using these compounds in photoredox catalysis to initiate specific chemical reactions within a biological system, allowing for precise spatial and temporal control over biological processes. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.